molecular formula C17H15N5OS2 B2521985 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide CAS No. 304683-83-8

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

Katalognummer: B2521985
CAS-Nummer: 304683-83-8
Molekulargewicht: 369.46
InChI-Schlüssel: QQLLRGSZTNQREX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and gene transcription . Dysregulation of GSK-3β is implicated in the pathogenesis of several major diseases, making it a high-value target for pharmacological research. This compound has demonstrated significant research utility in two primary areas: neurodegenerative disorders and oncology. In models of Alzheimer's disease, GSK-3β inhibition is known to reduce the hyperphosphorylation of tau protein , a key process in the formation of neurofibrillary tangles, and to modulate amyloid-beta pathology. Concurrently, its potent inhibitory activity has shown promising anti-proliferative effects in cancer research, as GSK-3β is involved in regulating apoptosis, the cell cycle, and the Wnt/β-catenin signaling pathway . The molecular structure of this inhibitor is a hybrid scaffold, strategically designed to enhance binding affinity and selectivity. Its core consists of a [1,2,4]triazolo[4,3-a]pyridine moiety linked via a thioether bridge to a 4,5,6,7-tetrahydrobenzo[b]thiophene acetamide group, creating a high-value chemical probe for elucidating the complex physiological and pathological functions of GSK-3β. Researchers employ this compound to investigate novel therapeutic strategies for conditions including bipolar disorder, diabetes, and various solid tumors , offering a critical tool for dissecting kinase-driven disease mechanisms.

Eigenschaften

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS2/c18-9-12-11-5-1-2-6-13(11)25-16(12)19-15(23)10-24-17-21-20-14-7-3-4-8-22(14)17/h3-4,7-8H,1-2,5-6,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLLRGSZTNQREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NN=C4N3C=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The compound features a triazolopyridine core linked to a benzo[b]thiophene moiety through a thioether bond. The presence of a cyano group and an acetamide side chain enhances its chemical reactivity and biological activity. The distinct structural components are believed to contribute significantly to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • The compound has shown significant efficacy as a kinase inhibitor , particularly against c-Met kinase. Inhibition of this enzyme is crucial as it plays a role in tumor growth and metastasis. Studies have demonstrated that the compound induces apoptosis and cell cycle arrest in various cancer cell lines, leading to reduced tumor proliferation.
  • Antimicrobial Properties :
    • Preliminary investigations suggest potential antimicrobial effects against various pathogens. The structural features of the triazolopyridine scaffold are known to enhance antimicrobial activity, making it a candidate for further development in treating infectious diseases .
  • Anti-inflammatory Effects :
    • The compound's ability to modulate inflammatory pathways has been noted in several studies. Its interactions with specific receptors involved in inflammation suggest potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound selectively inhibits c-Met kinase, leading to disrupted signaling pathways associated with cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress may contribute to apoptosis in cancer cells.
  • Cytokine Modulation : The compound may influence cytokine production, which is critical in inflammatory responses and immune regulation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of c-Met kinase with an IC50 value indicating potent activity against cancer cell lines.
Study 2Explored antimicrobial properties against specific bacterial strains; results showed dose-dependent inhibition .
Study 3Investigated anti-inflammatory effects in vitro and in vivo models; the compound reduced pro-inflammatory cytokines significantly.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other triazolo-fused heterocycles, but key differences in substituents and core frameworks influence its physicochemical and biological behavior. Below is a comparative analysis with closely related analogs:

Compound Name Core Structure Key Substituents Synthesis Yield* Notable Features
Target Compound [1,2,4]triazolo[4,3-a]pyridine 3-cyano-tetrahydrobenzo[b]thiophen-2-yl N/A High steric bulk from tetrahydrobenzo[b]thiophene; cyano group enhances polarity.
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Benzothieno[3,2-e]triazolo[4,3-c]pyrimidine Phenyl 68–74% Fused pyrimidine core; phenyl substituent improves lipophilicity.
N-Cyclohexyl-2-cyanoacetamide derivatives Thiazolo[3,2-a]pyridine Cyclohexyl, cyano N/A Thiazolidinone core; antimicrobial activity reported .

Key Observations

Core Heterocycle Differences: The target compound’s triazolopyridine core differs from the benzothieno-triazolopyrimidine in 10a . The latter’s fused pyrimidine ring may enhance π-π stacking interactions in biological targets, whereas the triazolopyridine in the target compound offers a simpler scaffold for synthetic modification. Compared to thiazolo[3,2-a]pyridines (e.g., ), the target lacks a thiazolidinone ring but incorporates a cyano group, which could modulate electronic properties and binding affinity .

In contrast, 10a’s phenyl substituent favors hydrophobic interactions . The cyano group in the target compound may act as a hydrogen bond acceptor, a feature absent in 10a but present in ’s thiazolidinone derivatives .

Synthetic Approaches :

  • The synthesis of 10a involves coupling chloroacetanilides with a triazolopyrimidine precursor under basic conditions (K₂CO₃, acetone), achieving moderate yields (68–74%) . Similar methods may apply to the target compound, though the tetrahydrobenzo[b]thiophene substituent could complicate reaction efficiency.

The cyano group in the target compound may enhance binding to enzymes requiring polar interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.